N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE
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Overview
Description
N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE is a complex organic compound featuring a benzodiazole ring fused to a phenylcyclopropane carboxamide structure
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to exhibit anti-inflammatory activity .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives have been found to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives have been found to have outstanding bioavailability, safety, and stability profiles, suggesting that they may be relatively stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under mild conditions using dimethyl formamide as a solvent . The process yields high purity and is characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent reagent quality, and implementing purification steps to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted benzodiazole compounds.
Scientific Research Applications
N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar benzene ring fused to an imidazole ring structure.
Benzothiazoles: Similar in structure but contain a sulfur atom in place of one of the nitrogen atoms in the benzodiazole ring.
Uniqueness
N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE is unique due to its cyclopropane carboxamide moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(13-10-12(13)11-6-2-1-3-7-11)20-17-18-14-8-4-5-9-15(14)19-17/h1-9,12-13H,10H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIZKMVNFSTJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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